2,6-Diethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. It plays a significant role in food chemistry and aroma research due to its distinct roasted, nutty, and earthy odor. [, , , , , , , , , ]
2,6-Diethylpyrazine is naturally found in various food items like roasted coffee, cooked meats, and certain vegetables. It is also a volatile compound produced by certain fungi and microorganisms. [, , , , , , ]
2,6-Diethylpyrazine serves as a model compound in studying flavor chemistry, Maillard reaction pathways, and sensory perception. Its presence in various food products makes it a valuable marker for assessing food quality, processing effects, and authenticity. [, , , , , ]
The synthesis of 2,6-diethylpyrazine can be achieved through several methods:
2,6-Diethylpyrazine participates in various chemical reactions:
The mechanism of action for 2,6-diethylpyrazine primarily involves its interactions with biological systems due to its olfactory properties. It acts as a flavoring agent by binding to specific receptors in the olfactory epithelium, which triggers sensory responses associated with taste and smell.
The physical and chemical properties of 2,6-diethylpyrazine include:
2,6-Diethylpyrazine finds numerous applications across various fields:
2,6-Diethylpyrazine (CAS Registry Number: 13067-27-1) is an alkyl-substituted diazine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.1943 g/mol. Its IUPAC name, 2,6-diethylpyrazine, explicitly defines the positions of the ethyl substituents (-CH₂CH₃) on the heteroaromatic pyrazine ring. The pyrazine ring itself consists of a six-membered aromatic structure with two nitrogen atoms at the 1 and 4 positions. The compound’s InChI key (QDWOWLUANUBTGE-UHFFFAOYSA-N) provides a standardized identifier for its unique chemical structure [5].
Table 1: Key Identifiers of 2,6-Diethylpyrazine
Property | Value |
---|---|
CAS Registry Number | 13067-27-1 |
Molecular Formula | C₈H₁₂N₂ |
Molecular Weight | 136.1943 g/mol |
IUPAC Name | 2,6-Diethylpyrazine |
InChI Key | QDWOWLUANUBTGE-UHFFFAOYSA-N |
Symmetry | C₂v symmetry (equivalent ethyl groups at positions 2 and 6) |
The identification of 2,6-diethylpyrazine emerged alongside mid-20th-century advancements in flavor chemistry, particularly in the analysis of thermally processed foods. While not individually highlighted in early studies, it was recognized as a member of the alkylpyrazine class, compounds first systematically characterized in the 1960s during investigations into cocoa, coffee, and roasted products. Its specific detection became feasible with the advent of gas chromatography-mass spectrometry (GC-MS), which allowed resolution of complex volatile mixtures. Research by pyrazine biosynthesis pioneers like Kłosowski and colleagues demonstrated that microbial strains, particularly Bacillus subtilis, could produce structurally diverse alkylpyrazines under controlled conditions, providing pathways beyond traditional thermal synthesis [2]. Its inclusion in the FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized As Safe) list (FEMA number not explicitly listed in the provided sources) later solidified its status as a legitimate flavor ingredient.
Natural Sources:2,6-Diethylpyrazine occurs naturally at trace levels in fermented and roasted products. Key sources include:
Table 2: Occurrence of 2,6-Diethylpyrazine in Natural Sources
Source | Role in Aroma Profile | Key Biosynthetic Route |
---|---|---|
Cocoa/Chocolate | Nutty, roasted base notes | Maillard reaction during roasting; Microbial activity during fermentation |
Soy-Sauce-Aroma Baijiu | Roasted, grain-like nuances | Microbial metabolism during fermentation |
Espresso Coffee | Roasted, earthy undertones | Pyrolysis/Strecker degradation during roasting |
Natto (Fermented Soybean) | Subtle nutty aroma | Bacillus subtilis metabolism |
Biosynthetic Pathways:The formation of 2,6-diethylpyrazine occurs via two primary routes:
The symmetrical 2,6-substitution pattern suggests a biosynthetic preference for non-branched alkyl chains derived from straight-chain amino acid precursors. Factors like fermentation duration, roasting temperature, pH, and precursor availability critically influence yield. For instance, well-fermented cocoa beans with optimal sugar and nitrogenous precursor content generate higher pyrazine levels during subsequent roasting [9].
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